

JNJ-28330835: A Technical Overview of Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the androgen receptor (AR) binding affinity of **JNJ-28330835**, a nonsteroidal selective androgen receptor modulator (SARM). This document outlines the quantitative binding data for related compounds, details the likely experimental protocols for its determination, and illustrates the associated signaling pathways.

Core Concepts

JNJ-28330835 is a selective androgen receptor modulator that has demonstrated anabolic effects in muscle and bone with minimal impact on prostatic tissue in preclinical studies.[\[1\]](#)[\[2\]](#) Its mechanism of action is centered on its ability to bind to the androgen receptor, a ligand-activated transcription factor, and modulate its activity. While specific quantitative binding affinity data for **JNJ-28330835** is not readily available in the public domain, the binding affinities of structurally related nonsteroidal AR ligands have been reported.

Quantitative Data: Androgen Receptor Binding Affinity

While the precise K_i or IC_{50} value for **JNJ-28330835** is not specified in the reviewed literature, a series of second-generation nonsteroidal selective androgen receptor modulators, to which **JNJ-28330835** is structurally related, have been shown to bind to the androgen receptor with high affinity.

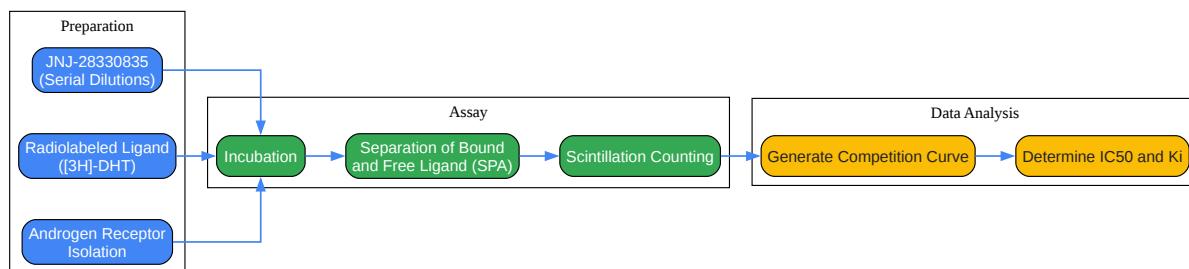
Compound Class	Binding Affinity (Ki)	Reference Compound
Nonsteroidal AR Ligands	~ 4 to 130 nM	Dihydrotestosterone (DHT)

Table 1: Reported binding affinities for a series of nonsteroidal androgen receptor ligands structurally related to **JNJ-28330835**.

Experimental Protocols

The determination of the androgen receptor binding affinity for compounds like **JNJ-28330835** typically involves a competitive binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the androgen receptor. A commonly employed protocol is the Scintillation Proximity Assay (SPA).

Principle of the Competitive Binding Assay


This assay relies on the principle of competition between a constant amount of a high-affinity radiolabeled androgen (e.g., [3H]-Dihydrotestosterone or [3H]-DHT) and varying concentrations of the unlabeled test compound (**JNJ-28330835**) for binding to the androgen receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Methodological Steps:

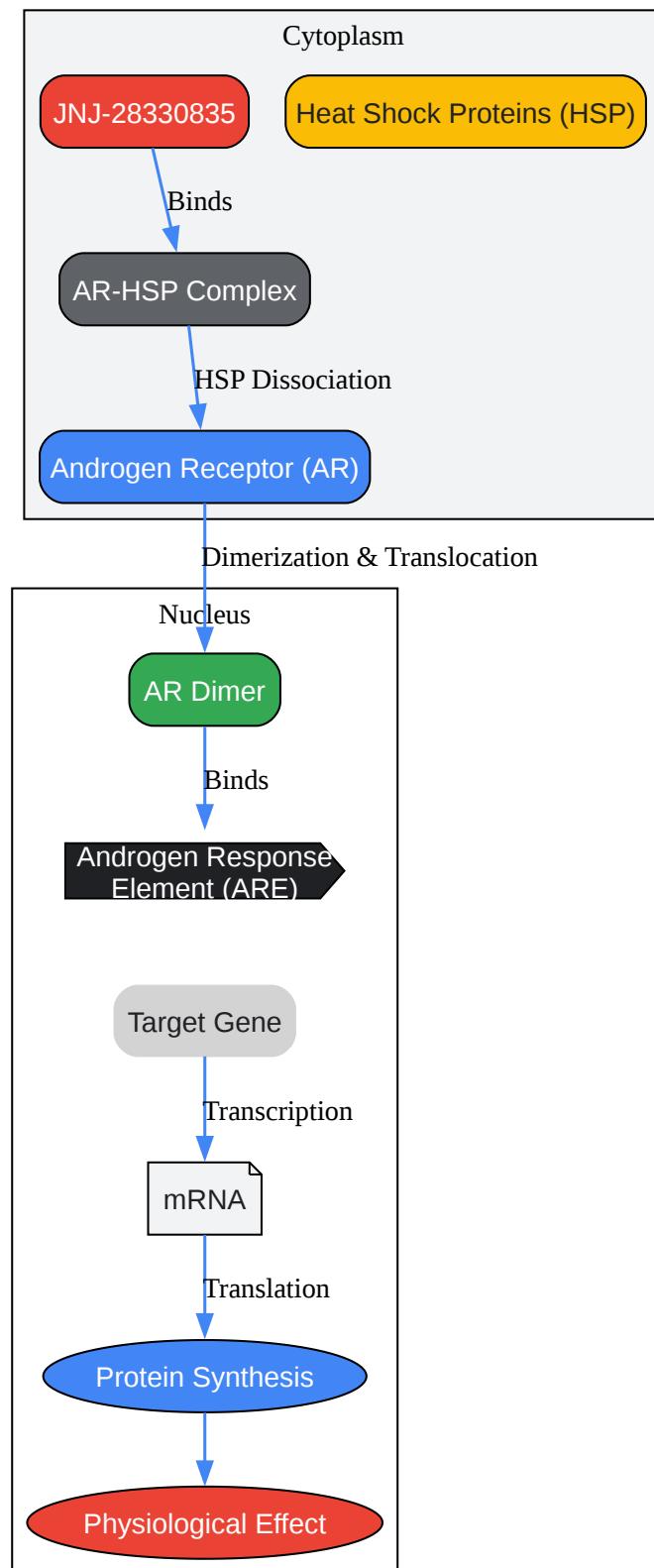
- Receptor Preparation: The androgen receptor is typically isolated from the ventral prostate of rats.
- Assay Setup: The assay is performed in a multi-well plate format. Each well contains the isolated androgen receptor, a fixed concentration of the radiolabeled ligand (e.g., [3H]-DHT), and a specific concentration of the test compound (**JNJ-28330835**). A series of wells with increasing concentrations of the test compound are prepared.
- Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
- Separation of Bound and Free Ligand: Various techniques can be used to separate the receptor-bound radioligand from the unbound radioligand. In a Scintillation Proximity Assay,

the receptor is captured onto scintillant-impregnated microspheres. Only the radioligand bound to the receptor is close enough to the scintillant to produce a detectable light signal.

- **Detection and Data Analysis:** The radioactivity of the bound ligand is measured using a scintillation counter. The data is then plotted as the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for determining androgen receptor binding affinity.


Signaling Pathways

JNJ-28330835, as a SARM, exerts its effects by binding to the androgen receptor. The androgen receptor is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor. The signaling pathway can be broadly categorized into genomic and potentially non-genomic pathways.

Genomic Signaling Pathway

The classical and well-established mechanism of action for androgens and SARMs is the genomic signaling pathway.

- Ligand Binding: **JNJ-28330835** enters the cell and binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.
- Conformational Change and Translocation: Upon binding, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes. The ligand-receptor complex then translocates into the nucleus.
- DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
- Recruitment of Co-regulators and Transcription: The AR-DNA complex recruits co-activators or co-repressors, leading to the modulation (activation or repression) of the transcription of androgen-responsive genes. This results in the synthesis of proteins that mediate the physiological effects of androgens.

[Click to download full resolution via product page](#)

Figure 2: Genomic signaling pathway of the androgen receptor activated by **JNJ-28330835**.

Potential Non-Genomic Signaling

Some studies on other SARMs suggest that they may also elicit rapid, non-genomic effects that are independent of gene transcription. These effects are thought to be mediated by membrane-associated androgen receptors and can involve the activation of intracellular kinase cascades. While not specifically detailed for **JNJ-28330835**, this remains an area of active research for this class of compounds.

In conclusion, **JNJ-28330835** is a potent SARM that functions through high-affinity binding to the androgen receptor, subsequently modulating gene transcription through the genomic signaling pathway. The precise quantitative measure of its binding affinity remains to be publicly disclosed, but it is expected to be within the nanomolar range, similar to other compounds in its class. The experimental protocols for determining this affinity are well-established and rely on competitive binding principles. Further research may elucidate the potential role of non-genomic signaling in the tissue-selective effects of **JNJ-28330835**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JNJ-28330835 - Wikipedia [en.wikipedia.org]
- 2. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-28330835: A Technical Overview of Androgen Receptor Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673012#jnj-28330835-androgen-receptor-binding-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com